molecular formula C8H8Cl2O B2698806 1-Chloro-2-(chloromethyl)-3-methoxybenzene CAS No. 344294-26-4

1-Chloro-2-(chloromethyl)-3-methoxybenzene

Cat. No.: B2698806
CAS No.: 344294-26-4
M. Wt: 191.05
InChI Key: SXLDVWUWAOTXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(chloromethyl)-3-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-methoxytoluene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, typically using continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(chloromethyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or alcohols.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-Chloro-2-(chloromethyl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

The mechanism of action of 1-chloro-2-(chloromethyl)-3-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The methoxy group can also influence the compound’s reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

    1-Chloro-2-(chloromethyl)benzene: Lacks the methoxy group, making it less reactive towards electrophilic substitution.

    1-Chloro-3-(chloromethyl)-2-methoxybenzene: Positional isomer with different reactivity due to the different arrangement of substituents.

    1-Chloro-4-(chloromethyl)-2-methoxybenzene: Another positional isomer with unique reactivity patterns.

Uniqueness: 1-Chloro-2-(chloromethyl)-3-methoxybenzene is unique due to the presence of both a chloromethyl and a methoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-chloro-2-(chloromethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDVWUWAOTXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.